Calcium 12-(acetoxy)octadecanoate
Description
Calcium 12-(acetoxy)octadecanoate (CAS: 94133-77-4; EC: 302-740-2) is a calcium salt derived from 12-(acetoxy)octadecanoic acid. Its molecular formula is C₁₈H₃₄O₄·½Ca, reflecting the substitution of an acetoxy (-OAc) group at the 12th carbon of the octadecanoic acid backbone. This compound is structurally distinct from hydroxy-substituted analogs, such as calcium 12-hydroxystearate (CAS: 3159-62-4), due to the acetyl group’s presence, which confers unique physicochemical properties .
Primary applications include its use as a polymer additive, where it modifies rheological or stability characteristics.
Properties
CAS No. |
68171-61-9 |
|---|---|
Molecular Formula |
C40H74CaO8 |
Molecular Weight |
723.1 g/mol |
IUPAC Name |
calcium;12-acetyloxyoctadecanoate |
InChI |
InChI=1S/2C20H38O4.Ca/c2*1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23;/h2*19H,3-17H2,1-2H3,(H,22,23);/q;;+2/p-2 |
InChI Key |
OELKSGXMBPJHFW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.CCCCCCC(CCCCCCCCCCC(=O)[O-])OC(=O)C.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 12-(acetoxy)octadecanoate can be synthesized through the reaction of 12-(acetoxy)octadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving the acid in an organic solvent such as ethanol or methanol, followed by the addition of the calcium compound. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically obtained through filtration, drying, and purification steps.
Chemical Reactions Analysis
Types of Reactions
Calcium 12-(acetoxy)octadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group in the compound can be hydrolyzed to produce 12-hydroxyoctadecanoic acid and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions at elevated temperatures.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Hydrolysis: 12-hydroxyoctadecanoic acid and acetic acid.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: New compounds with different functional groups replacing the acetoxy group.
Scientific Research Applications
Calcium 12-(acetoxy)octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of calcium 12-(acetoxy)octadecanoate involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors by binding to specific sites, thereby influencing various biochemical pathways. The calcium ion plays a crucial role in signal transduction processes, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Calcium 12-hydroxystearate (CAS: 3159-62-4)
Key Differences :
- Functional Group: The hydroxy (-OH) group at C-12 in calcium 12-hydroxystearate contrasts with the acetoxy (-OAc) group in calcium 12-(acetoxy)octadecanoate.
- Molecular Formula : C₁₈H₃₆O₃·½Ca vs. C₁₈H₃₄O₄·½Ca. The acetoxy group increases oxygen content and molecular weight.
- Stability : The acetoxy group is prone to hydrolysis under acidic/basic conditions, converting to a hydroxy group, whereas calcium 12-hydroxystearate is more chemically inert .
- Applications : Both are polymer additives, but calcium 12-hydroxystearate is preferred in high-moisture environments due to its hydrolytic stability .
Table 1: Physicochemical Comparison
| Property | This compound | Calcium 12-hydroxystearate |
|---|---|---|
| CAS Number | 94133-77-4 | 3159-62-4 |
| Functional Group | -OAc | -OH |
| Molecular Weight | ~373.5 g/mol | ~327.5 g/mol |
| Hydrolytic Stability | Low | High |
| Primary Use | Polymer additive (niche) | Polymer additive (broad) |
Ethylhexyl 12-(acetoxy)octadecanoate (CAS: 61800-40-6)
Key Differences :
- Structure: A non-ionic ester (2-ethylhexyl alcohol esterified with 12-(acetoxy)octadecanoic acid) vs. the ionic calcium salt.
- Molecular Formula : C₂₈H₅₄O₄ vs. C₁₈H₃₄O₄·½Ca.
- Applications: Ethylhexyl 12-(acetoxy)octadecanoate is a non-ionic surfactant and plasticizer, whereas the calcium salt is used in polymer stabilization .
- Solubility : The ester form is lipophilic, enhancing compatibility with organic matrices, while the calcium salt exhibits polar ionic interactions .
Table 2: Functional Comparison
| Property | This compound | Ethylhexyl 12-(acetoxy)octadecanoate |
|---|---|---|
| Chemical Class | Ionic metal soap | Non-ionic ester |
| Molecular Weight | ~373.5 g/mol | 454.73 g/mol |
| Solubility | Polar solvents | Lipophilic solvents |
| Applications | Polymer stabilization | Surfactants, plasticizers |
Polymeric Derivatives of 12-Substituted Octadecanoic Acids
Compounds like 12-hydroxyoctadecanoic acid homopolymer (CAS: 58128-22-6) and copolymers with acrylates (CAS: 25101-94-4) highlight the versatility of 12-substituted octadecanoic acids. These polymers exhibit higher molecular weights and tailored mechanical properties, differing from this compound’s role as a monomeric additive .
Research Findings and Industrial Relevance
- Synthetic Challenges : Introducing acetoxy groups requires protective strategies (e.g., acid chloride intermediates), as seen in methyl ester syntheses . This complexity increases production costs compared to hydroxy analogs.
- Environmental Impact : Acetoxy derivatives may hydrolyze into acetic acid and hydroxy compounds, necessitating careful disposal to avoid aquatic toxicity .
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